molecular formula C13H12N4O5S B2684074 N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034620-98-7

N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2684074
CAS RN: 2034620-98-7
M. Wt: 336.32
InChI Key: BINBKGLNWXHHBV-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide, commonly known as NSC 693868, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrimidine derivatives and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Discovery and Development of Kinase Inhibitors

N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide and related compounds have been extensively studied for their role as kinase inhibitors. For instance, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. These inhibitors have shown promise in tumor stasis in various cancer models, leading to their advancement into clinical trials (Schroeder et al., 2009).

Anticancer and Anti-5-lipoxygenase Agents

Another area of research is the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Novel series of pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic activities against certain cancer cell lines, showcasing potential as both anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Development of HIV Integrase Inhibitors

Research has also been conducted on the development of inhibitors targeting HIV integrase. Studies on dihydroxypyrimidine carboxamides have led to the discovery of potent and selective inhibitors with promising pharmacokinetic profiles, making them potential candidates for HIV treatment (Summa et al., 2006).

Antibacterial Activity

Compounds related to N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide have been synthesized and assessed for their antibacterial activity. Studies on pyrazolopyrimidines and their derivatives reveal potential applications in combating bacterial infections, offering a new avenue for antibiotic development (Rostamizadeh et al., 2013).

Lck Inhibition for Immunomodulation

Investigations into N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides have uncovered a novel class of selective Lck inhibitors. These inhibitors form a hydrogen bond with the gatekeeper Thr316 of the enzyme, indicating their potential use in immunomodulatory therapies (Deak et al., 2008).

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-8(18)17-23(21,22)10-4-2-9(3-5-10)16-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,20)(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINBKGLNWXHHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

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